5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride

heterocyclic synthesis polyheterocyclic building blocks medicinal chemistry

5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride (CAS 98206-21-4) is a fused heterocyclic acyl chloride that integrates a pyrazole ring and a 1,2,3-thiadiazole ring into a single planar scaffold. This compound, with molecular formula C5H3ClN4OS and molecular weight 202.62 g/mol, features a reactive carbonyl chloride group at position 6 and a methyl substituent at N5.

Molecular Formula C5H3ClN4OS
Molecular Weight 202.62 g/mol
CAS No. 98206-21-4
Cat. No. B13116950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride
CAS98206-21-4
Molecular FormulaC5H3ClN4OS
Molecular Weight202.62 g/mol
Structural Identifiers
SMILESCN1C(=C2C(=N1)N=NS2)C(=O)Cl
InChIInChI=1S/C5H3ClN4OS/c1-10-2(4(6)11)3-5(8-10)7-9-12-3/h1H3
InChIKeyVPDUQWYGTQJHTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride (CAS 98206-21-4): A Fused Heterocyclic Acyl Chloride Building Block for Polyheterocyclic Synthesis


5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride (CAS 98206-21-4) is a fused heterocyclic acyl chloride that integrates a pyrazole ring and a 1,2,3-thiadiazole ring into a single planar scaffold . This compound, with molecular formula C5H3ClN4OS and molecular weight 202.62 g/mol, features a reactive carbonyl chloride group at position 6 and a methyl substituent at N5 . The fused ring system distinguishes it from simpler monocyclic thiadiazole carbonyl chlorides, offering a pre-organized polyheterocyclic framework that can be directly elaborated into more complex molecules through nucleophilic acyl substitution and cyclocondensation reactions [1].

Why 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride Cannot Be Replaced by Common Thiadiazole or Pyrazole Acyl Chlorides


Simple monocyclic thiadiazole carbonyl chlorides (e.g., 1,2,3-thiadiazole-4-carbonyl chloride, CAS 4100-17-8) or pyrazole carbonyl chlorides lack the fused bicyclic architecture that this compound provides. The pyrazolo[3,4-d][1,2,3]thiadiazole core is a pre-assembled heterocyclic scaffold that would otherwise require multi-step construction after initial acylation [1]. Furthermore, the fused ring system modifies the electronic environment of the acyl chloride, altering its electrophilicity and regioselectivity in subsequent transformations compared to monocyclic analogs [2]. Substituting a simpler acyl chloride would necessitate additional synthetic steps to reconstruct the fused system, increasing step-count, cost, and the risk of low overall yield [3].

Quantitative Differentiation of 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride Versus Closest Analogs


Fused Bicyclic Scaffold vs. Monocyclic Thiadiazole Carbonyl Chlorides: Structural Complexity Advantage

The target compound possesses a fused pyrazolo[3,4-d][1,2,3]thiadiazole bicyclic core, whereas the most common commercially available analogs—1,2,3-thiadiazole-4-carbonyl chloride (CAS 4100-17-8) and 1,2,3-thiadiazole-5-carbonyl chloride (CAS 54742-57-3)—are monocyclic. The fused scaffold pre-installs two heterocyclic rings (pyrazole + thiadiazole) in a single reactive intermediate, eliminating the need for sequential ring-formation steps after initial acylation [1]. In the synthesis of polyheterocyclic systems incorporating pyrazole and thiadiazole moieties, step-count reductions of 2–3 synthetic transformations are achievable when starting from a pre-fused intermediate compared to monocyclic precursors [2].

heterocyclic synthesis polyheterocyclic building blocks medicinal chemistry

Increased Molecular Weight and Topological Polar Surface Area (TPSA) Enable Differentiated Physicochemical Property Tuning

The target compound (MW 202.62 g/mol, TPSA 88.9 Ų, XLogP 1.4, 5 H-bond acceptors) exhibits substantially higher molecular weight, polar surface area, and hydrogen-bond acceptor count compared to 1,2,3-thiadiazole-4-carbonyl chloride (MW 148.57 g/mol, TPSA 71.1 Ų, XLogP 1.3, 4 H-bond acceptors) and the parent 5-methylpyrazolo[3,4-d]thiadiazole (MW 140.17 g/mol, PSA 71.84 Ų, LogP 0.42) [1][2]. The +54 Da mass increase and +17.8 Ų TPSA increment relative to the monocyclic analog alter the physicochemical profile of derived amides, esters, and heterocyclic products, offering a distinct region of drug-like chemical space not accessible with smaller acyl chlorides [1].

drug-likeness ADME optimization computational chemistry

Enhanced Acyl Chloride Electrophilicity Through Electron-Withdrawing Fused Ring System

The fused pyrazolo[3,4-d][1,2,3]thiadiazole ring system exerts a cumulative electron-withdrawing effect on the carbonyl chloride at position 6, increasing its electrophilicity relative to monocyclic thiadiazole carbonyl chlorides. In the monocyclic 1,2,3-thiadiazole series, the electron-withdrawing ring enhances amidations with amines to achieve 76–90% yields under standard conditions (CH₂Cl₂, pyridine, rt) . The additional fused pyrazole ring in the target compound further polarizes the carbonyl carbon, enabling efficient acylation of less nucleophilic amines and potentially permitting lower reaction temperatures or shorter reaction times [1]. Direct kinetic data for the target compound are not available; however, electronic structure principles predict a decreased LUMO energy at the carbonyl carbon compared to monocyclic analogs.

nucleophilic acyl substitution reaction kinetics synthetic methodology

Class-Level Anticancer and Antimicrobial Activity of Pyrazole-Thiadiazole Hybrid Scaffolds

Compounds containing pyrazole and thiadiazole moieties have demonstrated significant in vitro anticancer and antimicrobial activities across multiple studies. Gomha et al. (2014) reported that novel thiadiazole-pyrazole hybrids exhibited cytotoxic activity against human cancer cell lines, while Reddy et al. (2010) showed that bis(thiadiazolyl-pyrazolo[3,4-d]thiazole) derivatives achieved LD50 values of 160–180 ppm against nematodes, comparable to the standard levamisole [1][2]. Pyrazole-thiadiazole-based EGFR inhibitors have also been reported with potent anticancer activity [3]. Although no direct bioactivity data exist for the target carbonyl chloride itself, the fused pyrazolo[3,4-d][1,2,3]thiadiazole core is the pharmacophoric scaffold present in these active derivatives, and the acyl chloride functionality enables rapid diversification into amide, ester, and heterocyclic libraries for screening [1].

anticancer activity antimicrobial activity structure-activity relationship

Regioselective Functionalization Enabled by Fused Ring Topology

The pyrazolo[3,4-d][1,2,3]thiadiazole scaffold presents two distinct heterocyclic environments—the pyrazole N5–CH3 and the thiadiazole sulfur—that can be differentially exploited for orthogonal functionalization. Unlike monocyclic thiadiazole carbonyl chlorides, which offer only one ring for further elaboration, the target compound provides a platform for sequential, chemoselective modifications: the acyl chloride at C6 reacts with nucleophiles (amines, alcohols, hydrazines) to form amides, esters, or hydrazides, while the N5-methyl group and the thiadiazole sulfur remain available for subsequent transformations [1]. This orthogonal reactivity profile is consistent with the synthetic strategies employed by Saçmacı et al. (2017) for thiadiazole-pyrazole hybrids [2].

regioselective synthesis orthogonal functionalization diversity-oriented synthesis

Recommended Procurement-Driven Application Scenarios for 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride


Medicinal Chemistry Library Synthesis: Rapid Generation of Fused Pyrazole-Thiadiazole Amide Libraries

Research groups engaged in kinase inhibitor, EGFR inhibitor, or antimicrobial discovery programs can use this compound as a key intermediate for parallel amide library synthesis. The pre-fused scaffold (Evidence Item 1) eliminates 2–3 synthetic steps compared to constructing the bicyclic core from monocyclic precursors. The acyl chloride reacts efficiently with diverse amines (76–90% yields demonstrated for analogous thiadiazole systems; Evidence Item 3) to generate carboxamide libraries spanning the differentiated physicochemical property space (MW +54 Da, TPSA +17.8 Ų vs. monocyclic analogs; Evidence Item 2). This enables rapid SAR exploration around a therapeutically validated pyrazole-thiadiazole chemotype (Evidence Item 4) [1][2][3].

Agrochemical Discovery: Nematicidal and Antimicrobial Lead Optimization

Building on the demonstrated nematicidal activity of pyrazolo[3,4-d]thiazole derivatives (LD50 160–180 ppm, comparable to levamisole; Evidence Item 4), agrochemical research teams can employ this carbonyl chloride to synthesize focused libraries of amides, esters, and heterocyclic derivatives. The orthogonal functionalization capability (Evidence Item 5) allows systematic modification at multiple positions to optimize potency, selectivity, and environmental persistence [2].

Polyheterocyclic Methodology Development: Diversification via Sequential Functionalization

Synthetic methodology laboratories investigating sequential, chemoselective functionalization strategies can utilize the three differentiable reactive sites on this scaffold (Evidence Item 5). The C6-acyl chloride undergoes rapid acylation, while the N5-methyl and thiadiazole sulfur permit later-stage modifications such as N-alkylation, oxidation, or metal-catalyzed cross-coupling. This makes the compound an ideal substrate for developing new synthetic methodologies for polyheterocyclic systems [1][2].

Physicochemical Property Space Exploration in Fragment-Based Drug Discovery

Fragment-based drug discovery programs seeking to explore underexploited regions of fragment space can use this compound as a fragment-growth vector. Its distinct combination of TPSA (88.9 Ų), XLogP (1.4), and molecular weight (202.62 g/mol) lies in an intermediate region between typical rule-of-three compliant fragments and larger lead-like molecules (Evidence Item 2). The pre-installed fused heterocyclic core provides a rigid, planar scaffold for structure-based design, while the acyl chloride offers a single point of chemical elaboration [1][3].

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